Ethyl 6,8-dimethyl-4-(naphthalen-1-ylamino)quinoline-3-carboxylate
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Overview
Description
ETHYL 6,8-DIMETHYL-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dimethyl, and naphthylamino groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6,8-DIMETHYL-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The ethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Naphthylamino Substitution: The naphthylamino group can be introduced via a nucleophilic aromatic substitution reaction, where naphthylamine reacts with a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6,8-DIMETHYL-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 6,8-DIMETHYL-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 6,8-DIMETHYL-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
ETHYL 6,8-DIMETHYL-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom in the quinoline ring.
Naphthylquinoline: A compound with a naphthyl group attached to the quinoline core.
Properties
Molecular Formula |
C24H22N2O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 6,8-dimethyl-4-(naphthalen-1-ylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O2/c1-4-28-24(27)20-14-25-22-16(3)12-15(2)13-19(22)23(20)26-21-11-7-9-17-8-5-6-10-18(17)21/h5-14H,4H2,1-3H3,(H,25,26) |
InChI Key |
QKHZFNVOWGDTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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